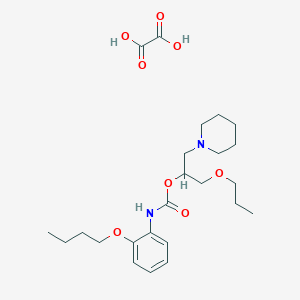![molecular formula C16H13BrClNO4 B138951 {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid CAS No. 141442-08-2](/img/structure/B138951.png)
{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid, also known as clofibric acid, is a chemical compound that has been widely used in scientific research. It belongs to the class of fibric acid derivatives and is structurally similar to other drugs such as fenofibrate and gemfibrozil. Clofibric acid has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用机制
Clofibric acid acts as an agonist for PPARs, particularly PPARα. PPARs are nuclear receptors that regulate gene expression by binding to specific DNA sequences in the promoter regions of target genes. Activation of PPARα by {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid acid leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipid synthesis.
生化和生理效应
Clofibric acid has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in animal models and humans. Clofibric acid has also been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
Clofibric acid has several advantages as a tool for investigating biological processes. It is relatively inexpensive and readily available. It has also been extensively studied, and its mechanism of action is well understood. However, {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid acid has some limitations. It has been shown to have off-target effects, particularly at high concentrations. It also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research involving {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid acid. One area of interest is the development of more selective PPAR agonists that have fewer off-target effects. Another area of interest is the investigation of the role of PPARs in various disease states, such as diabetes and cardiovascular disease. Finally, the development of new methods for delivering {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid acid to specific tissues or organs could lead to new therapeutic applications.
合成方法
Clofibric acid can be synthesized through a multi-step process starting from 2,4-dichlorophenol and 4-bromobenzylamine. The first step involves the reaction of 2,4-dichlorophenol with sodium hydroxide to form the sodium salt of 2,4-dichlorophenoxyacetic acid. This is then reacted with 4-bromobenzylamine to form the corresponding amide. The amide is then hydrolyzed using hydrochloric acid to yield {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid acid.
科学研究应用
Clofibric acid has been used extensively in scientific research as a tool to investigate various biological processes. It has been shown to modulate the expression of genes involved in lipid metabolism, inflammation, and oxidative stress. Clofibric acid has also been used to study the role of peroxisome proliferator-activated receptors (PPARs) in regulating gene expression.
属性
CAS 编号 |
141442-08-2 |
|---|---|
产品名称 |
{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid |
分子式 |
C16H13BrClNO4 |
分子量 |
398.6 g/mol |
IUPAC 名称 |
2-[2-[(4-bromophenyl)methylcarbamoyl]-5-chlorophenoxy]acetic acid |
InChI |
InChI=1S/C16H13BrClNO4/c17-11-3-1-10(2-4-11)8-19-16(22)13-6-5-12(18)7-14(13)23-9-15(20)21/h1-7H,8-9H2,(H,19,22)(H,20,21) |
InChI 键 |
PAOIFRPAIJVWIK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)OCC(=O)O)Br |
规范 SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)OCC(=O)O)Br |
同义词 |
Fingerclasp protein |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



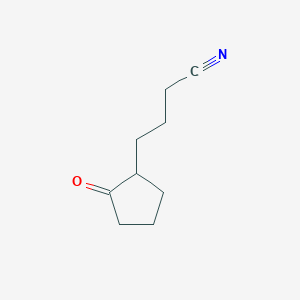
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
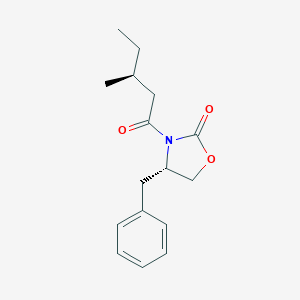
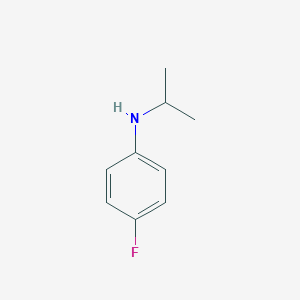

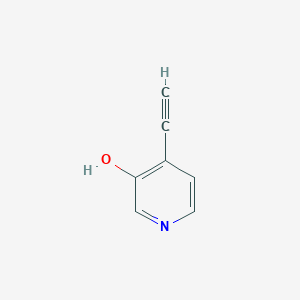
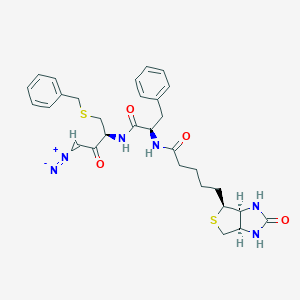
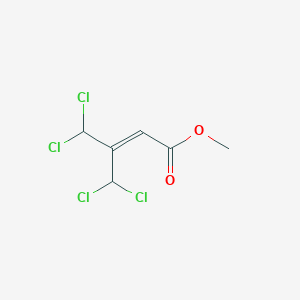
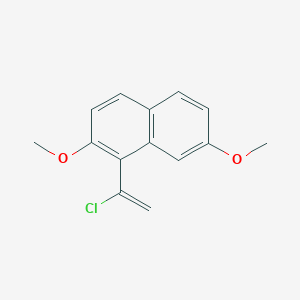
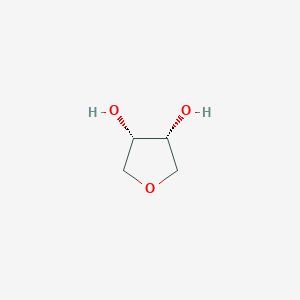
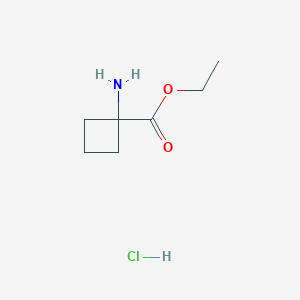
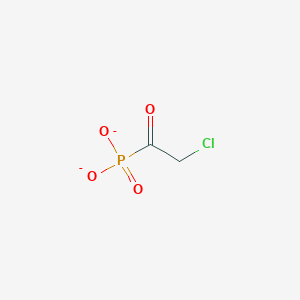
![L-Alanine, 3-[(carboxymethyl)sulfinyl]-, (S)-](/img/structure/B138900.png)
